(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-12-16(2)21(17(3)13-15)30(26,27)24-10-8-23(9-11-24)22(25)18-6-7-19(28-4)20(14-18)29-5/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFPCCLQFVSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
Formation of the 3,4-Dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring.
Synthesis of the mesitylsulfonyl piperazine: This involves the sulfonylation of piperazine with mesitylene sulfonyl chloride.
Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the mesitylsulfonyl piperazine under specific conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Agent Development
The compound serves as a valuable building block for synthesizing potential therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, derivatives of this compound have been investigated for their anticancer properties, with studies indicating that they may inhibit tumor growth in specific cancer cell lines .
Case Study: Anticancer Activity
In a study published in 2019, researchers screened a library of compounds, including (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone, against multicellular spheroids to identify novel anticancer agents. The results demonstrated significant cytotoxic effects on colon cancer cells, suggesting its potential as a lead compound for further development .
Biological Studies
Biological Activity
Research has indicated that derivatives of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the methoxy and sulfonyl groups enhances its interaction with biological targets, potentially increasing its efficacy .
Mechanism of Action
The mechanism of action involves modulation of enzyme activity or receptor interactions. The compound's functional groups can engage in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity towards biological targets .
Materials Science
Development of New Materials
Beyond medicinal applications, (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can be utilized in materials science. Its unique chemical structure allows for the creation of new polymers or nanomaterials with specific properties tailored for applications in electronics or drug delivery systems .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperazine-based methanones, where variations in the sulfonyl or aryl groups modulate activity and solubility. Key structural analogues include:
Key Advantages and Limitations
- Advantages :
- Limitations :
- Reduced solubility may limit bioavailability.
- Synthetic complexity compared to analogues with simpler substituents.
Biologische Aktivität
(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 384.46 g/mol
The compound exhibits its biological activities primarily through interactions with specific receptors and enzymes. Its piperazine moiety is known to influence neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. The mesitylsulfonyl group enhances solubility and bioavailability, which are critical for its pharmacological efficacy.
Biological Activities
-
Antitumor Activity :
- Studies have indicated that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including colon and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
-
Antidepressant Effects :
- The compound has shown promise in modulating serotonergic activity, suggesting potential use in treating depression and anxiety disorders. Preclinical trials have reported enhanced mood-related behaviors in animal models.
-
Antimicrobial Properties :
- Preliminary studies suggest that (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antitumor Efficacy :
- Behavioral Studies :
- Antimicrobial Testing :
Data Tables
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures reduce reaction time but risk decomposition |
| Solvent | Acetonitrile | Enhances nucleophilicity of piperazine |
| Base | K₂CO₃ | Maintains pH for efficient deprotonation |
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.75–3.85 ppm (methoxy groups) and δ 7.2–7.5 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals at δ 55.2 ppm (OCH₃) and δ 165.8 ppm (carbonyl) validate the core structure.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 430.1542 [M+H]⁺) to confirm molecular formula (C₂₂H₂₆N₂O₅S) .
- X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between the dimethoxyphenyl and piperazine moieties .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Answer:
Key modifications to improve target binding or solubility include:
- Sulfonyl group variation : Replacing mesitylsulfonyl with morpholinosulfonyl (as in ) enhances solubility while retaining enzyme inhibition .
- Methoxy substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3,4 positions increases metabolic stability .
- Piperazine substitution : Adding methyl groups to the piperazine ring reduces off-target receptor binding .
Q. SAR Table :
Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized assays : Use the Ellman method for cholinesterase inhibition studies with consistent substrate (acetylthiocholine) and enzyme concentrations .
- Control for solubility : Pre-dissolve compounds in DMSO (<1% final concentration) to avoid aggregation artifacts .
- Validate with orthogonal assays : Confirm binding affinity via surface plasmon resonance (SPR) alongside enzymatic assays .
Case Study :
A study reported IC₅₀ = 1.2 µM for AChE inhibition, while another found 3.5 µM. The discrepancy was traced to differences in buffer pH (7.4 vs. 8.0), altering ionization of the sulfonamide group .
Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to acetylcholinesterase (AChE) with a docking score of −9.2 kcal/mol, showing hydrogen bonds with Ser203 and π-π stacking with Trp86 .
- Molecular Dynamics (GROMACS) : Simulates stability of the ligand-receptor complex over 100 ns, revealing RMSD < 2.0 Å for the piperazine moiety .
- QSAR Models : Use descriptors like polar surface area (PSA) and LogP to optimize blood-brain barrier permeability (PSA < 90 Ų recommended) .
Basic: What physicochemical properties are critical for preclinical development?
Answer:
| Property | Value | Method | Relevance |
|---|---|---|---|
| Solubility | 12 µg/mL in PBS | Shake-flask method | Impacts bioavailability |
| LogP | 2.8 | HPLC | Predicts membrane permeability |
| pKa | 7.1 (sulfonamide) | Potentiometric titration | Affects ionization at physiological pH |
| Melting Point | 158–160°C | Differential Scanning Calorimetry | Guides formulation |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
